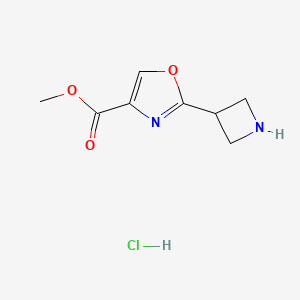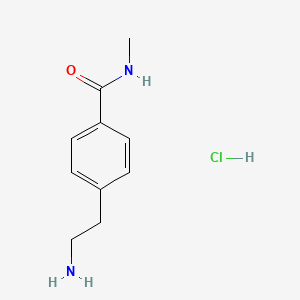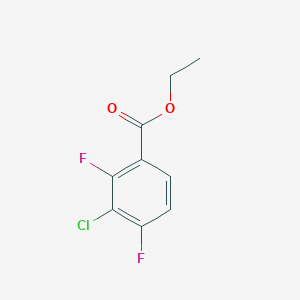![molecular formula C24H23N3O4 B2544288 N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide CAS No. 2097937-41-0](/img/structure/B2544288.png)
N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains a quinazolinone structure, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinazolinone structure would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is known to be reactive, particularly at the 2- and 5-positions . The quinazolinone could also potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Climate Change Adaptation
The application of science, technology, and innovation (STI) solutions plays a crucial role in increasing and enhancing participation in climate change adaptation . By leveraging advanced technologies, scientific research, and innovative approaches, it becomes possible to engage a wider range of stakeholders, improve decision-making processes, and implement effective adaptation measures. In this context, “AKOS032464588” could potentially contribute to climate resilience and sustainable development.
Medicinal Chemistry and Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored furan-containing molecules as potential agents to combat microbial resistance. The furan nucleus is essential in the search for new drugs, and its inclusion has led to the creation of innovative antibacterial agents.
Heterocyclic Chemistry
Furan belongs to the class of organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. It is highly reactive and has diverse therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties . “AKOS032464588” may offer insights into novel heterocyclic structures and their potential applications.
Molecular Modeling Studies
Molecular modeling studies can provide valuable insights into the behavior and interactions of compounds. Investigating the three-dimensional structure of “AKOS032464588” using computational methods could reveal its binding affinity, pharmacological properties, and potential targets .
In Silico Pharmacological Prediction
In silico structure-based pharmacological prediction involves computational analyses to assess the compound’s potential biological activities. Researchers can explore the interactions of “AKOS032464588” with specific receptors, enzymes, or cellular pathways, aiding in drug discovery and optimization .
Vibrational Characterization
Studying the vibrational properties of “AKOS032464588” through techniques like infrared spectroscopy provides information about its chemical bonds and functional groups. This analysis contributes to understanding its stability, reactivity, and potential applications .
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-8-10-18(11-9-17)16-27-21-7-3-2-6-20(21)23(29)26(24(27)30)13-12-22(28)25-15-19-5-4-14-31-19/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSEQDMJYDRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

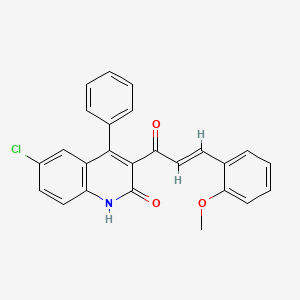
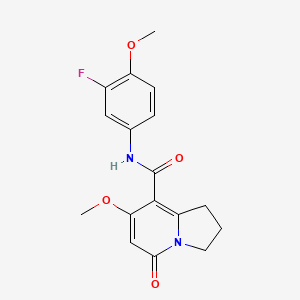
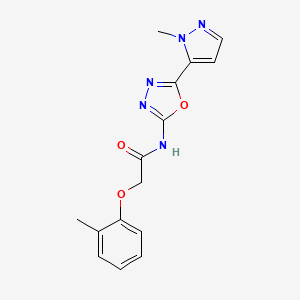
![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2544215.png)
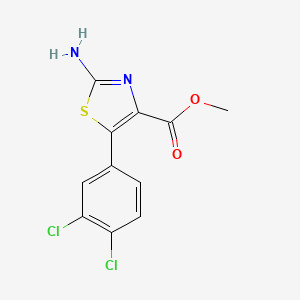
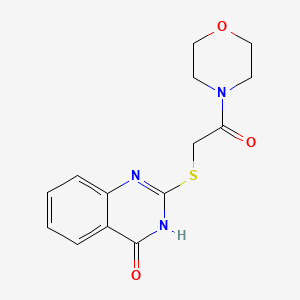
![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2544220.png)
